physical and chemical properties of 3-benzyl-2,2-dimethylpyrrolidine
physical and chemical properties of 3-benzyl-2,2-dimethylpyrrolidine
An In-depth Technical Guide to the Physical and Chemical Properties of 3-benzyl-2,2-dimethylpyrrolidine
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile, saturated scaffold in a multitude of biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in modern drug design.[1] This guide focuses on a specific, yet under-documented derivative: 3-benzyl-2,2-dimethylpyrrolidine .
This molecule combines the established pyrrolidine core with key substituents: a gem-dimethyl group at the C2 position and a benzyl group at the C3 position. These features introduce specific steric and electronic properties, making it a potentially valuable, chiral building block for novel therapeutics, particularly in areas like central nervous system (CNS) disorders where pyrrolidine derivatives have shown promise.[2][3]
Due to the limited availability of direct experimental data for this specific compound, this technical guide synthesizes information from predictive models and data from structurally analogous compounds. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for its handling, characterization, and potential utilization in synthetic and medicinal chemistry programs.
Molecular Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. The structure of 3-benzyl-2,2-dimethylpyrrolidine features a five-membered nitrogen heterocycle with a quaternary center at C2 and a stereocenter at C3.
| Identifier | Value | Source |
| IUPAC Name | 3-benzyl-2,2-dimethylpyrrolidine | PubChemLite[4] |
| Molecular Formula | C₁₃H₁₉N | PubChemLite[4] |
| Molecular Weight | 189.30 g/mol | PubChemLite[4] |
| Canonical SMILES | CC1(C(CCN1)CC2=CC=CC=C2)C | PubChemLite[4] |
| InChI Key | LRHNJHMOSGWPDW-UHFFFAOYSA-N | PubChemLite[4] |
| PubChem CID | 62353987 | PubChemLite[4] |
Physicochemical Properties
The physical properties of a molecule dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The properties listed below are predicted based on computational models and comparison with similar structures, such as 3-benzylpyrrolidine[5] and 2,2-dimethylpyrrolidine[6].
| Property | Predicted/Estimated Value | Rationale and Insights |
| Physical State | Colorless to pale yellow liquid | Based on analogous, non-polar, low-molecular-weight substituted pyrrolidines.[5] |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on the increased molecular weight and van der Waals forces from the benzyl and dimethyl groups compared to simpler pyrrolidines. |
| Solubility | Soluble in common organic solvents (Ethanol, Dichloromethane, Ethyl Acetate, Toluene). Sparingly soluble in water. | The benzyl and alkyl groups impart significant non-polar character, dominating the polarity of the secondary amine. |
| Predicted XlogP | 2.8 | This value indicates moderate lipophilicity, suggesting good solubility in organic media and potential for membrane permeability.[4] |
| pKa (Conjugate Acid) | ~11.0 - 11.5 | Estimated based on the pKa of pyrrolidine (~11.3). The electron-donating alkyl groups are expected to maintain or slightly increase the basicity of the secondary amine. |
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for unambiguous structural confirmation and purity assessment. The following sections describe the expected spectral features and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Features:
-
δ 7.35 - 7.20 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.10 - 2.80 (m, 3H): Complex multiplet corresponding to the benzylic CH₂ protons and one of the C5-H protons.
-
δ 2.70 - 2.50 (m, 1H): The second C5-H proton.
-
δ 2.40 - 2.25 (m, 1H): The C3-H proton.
-
δ 1.90 - 1.60 (m, 2H): Diastereotopic protons of the C4-CH₂ group.
-
δ 1.60 (br s, 1H): The N-H proton of the secondary amine. Signal may be broad and its chemical shift is concentration-dependent.
-
δ 1.10 (s, 3H): One of the C2-CH₃ groups.
-
δ 1.05 (s, 3H): The second C2-CH₃ group. The gem-dimethyl groups are expected to be diastereotopic and thus may appear as two distinct singlets.
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Features:
-
δ 140.0: Quaternary aromatic carbon (C-ipso).
-
δ 129.0, 128.5, 126.0: Aromatic CH carbons.
-
δ 68.0: Quaternary C2 carbon.
-
δ 55.0: C5 methylene carbon.
-
δ 50.0: C3 methine carbon.
-
δ 40.0: Benzylic CH₂ carbon.
-
δ 30.0: C4 methylene carbon.
-
δ 28.0, 25.0: The two diastereotopic C2-methyl carbons.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 3-benzyl-2,2-dimethylpyrrolidine into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, and TMS provides a 0 ppm reference.
-
-
Mixing: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum followed by ¹³C, DEPT-135, COSY, and HSQC experiments.
-
Rationale: A full suite of 2D NMR experiments (COSY, HSQC) is crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecular structure.
-
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and substructural elements.
Expected Features (Electron Ionization, EI-MS):
-
Molecular Ion (M⁺•): m/z 189.
-
Base Peak: m/z 98 [M - C₇H₇]⁺. This corresponds to the loss of a benzyl radical via cleavage of the C3-benzylic bond, resulting in a stable, nitrogen-containing fragment.
-
Other Key Fragments: m/z 91 [C₇H₇]⁺ (tropylium ion), m/z 174 [M - CH₃]⁺.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in ethyl acetate.
-
Rationale: Ethyl acetate is a volatile solvent compatible with standard gas chromatography injection systems.
-
-
Injection: Inject 1 µL of the solution into the GC-MS instrument equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method: Use a temperature program starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
Rationale: This temperature gradient ensures separation from any potential impurities and allows for the elution of the moderately volatile target compound.
-
-
MS Acquisition: Acquire mass spectra in the range of m/z 40-500 in EI mode.
-
Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak to confirm the fragmentation pattern.
Caption: Workflow for Analytical Characterization.
Chemical Reactivity and Stability
The chemical behavior of 3-benzyl-2,2-dimethylpyrrolidine is primarily dictated by the secondary amine functionality.
-
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a moderate base and a good nucleophile. It will readily react with acids to form the corresponding ammonium salt. As a nucleophile, it can participate in reactions such as N-alkylation, N-acylation, and Michael additions. The gem-dimethyl group at the adjacent C2 position provides significant steric hindrance, which may slow the rate of reaction with bulky electrophiles compared to less substituted pyrrolidines.
-
N-Functionalization: The secondary amine is a prime handle for synthetic modification. It can be reacted with alkyl halides, acyl chlorides, or anhydrides to install a wide variety of functional groups at the nitrogen atom.
-
Oxidation: Secondary amines can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber vial.
-
Hydrogenolysis: The N-benzyl group, if present (in an N-benzylated version), or the C-benzyl group can potentially be cleaved under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This reactivity can be exploited synthetically to deprotect the amine or modify the C3 substituent.
Caption: Reactivity of the Secondary Amine.
Potential Synthesis and Applications
While no specific synthesis for this molecule is prominently reported, a plausible route can be designed based on established pyrrolidine chemistry.[7][8] A likely approach would involve the multi-step synthesis starting from a suitable pyrrolidinone precursor, followed by alkylation and reduction steps.[3][8]
Given its structure, 3-benzyl-2,2-dimethylpyrrolidine is a promising candidate for:
-
Scaffold in Medicinal Chemistry: As a chiral building block for the synthesis of more complex molecules targeting CNS disorders, pain, or inflammation.
-
Ligand Synthesis: For use in asymmetric catalysis, where chiral amines are frequently employed.
-
Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-benzyl-2,2-dimethylpyrrolidine. However, based on data for analogous compounds such as pyrrolidine and other N-benzyl amines, the following precautions are strongly recommended.[9][10][11]
-
Hazard Classification (Assumed): Harmful if swallowed or inhaled.[9][12] Causes skin irritation and serious eye damage.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from oxidizing agents and strong acids.
This guide provides a foundational understanding of 3-benzyl-2,2-dimethylpyrrolidine. Researchers are advised to perform small-scale preliminary experiments to confirm these predicted properties before proceeding with larger-scale work.
References
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Macdonald, G. J., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubChemLite. (n.d.). 3-benzyl-2,2-dimethylpyrrolidine (C13H19N). [Link]
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Al-Juboori, S. A. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Gribanov, P. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpyrrolidine. PubChem Compound Database. [Link]
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Medina, J. R., et al. (2008). Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives. The Journal of Organic Chemistry. [Link]
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Kohn, H., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry. [Link]
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